N-(8-ethoxyquinolin-5-yl)propanamide
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Overview
Description
N-(8-ethoxyquinolin-5-yl)propanamide is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol It is known for its unique structure, which includes an ethoxy group attached to a quinoline ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)propanamide typically involves the reaction of 8-ethoxyquinoline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with different functional groups, amines, and substituted quinolines .
Scientific Research Applications
N-(8-ethoxyquinolin-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(8-ethoxyquinolin-5-yl)-2-(4-methylphenyl)propanamide
- N-(8-ethoxyquinolin-5-yl)-2-(4-chlorophenyl)propanamide
- N-(8-ethoxyquinolin-5-yl)-2-(4-fluorophenyl)propanamide
Uniqueness
N-(8-ethoxyquinolin-5-yl)propanamide is unique due to its specific ethoxy and propanamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(17)16-11-7-8-12(18-4-2)14-10(11)6-5-9-15-14/h5-9H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
SYUWRWZLLGYGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC |
Origin of Product |
United States |
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